4,8-Dichlorocinnoline
Description
Structure
3D Structure
Properties
CAS No. |
68211-14-3 |
|---|---|
Molecular Formula |
C8H4Cl2N2 |
Molecular Weight |
199.03 g/mol |
IUPAC Name |
4,8-dichlorocinnoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H |
InChI Key |
LVOAFGNZGZJNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,8 Dichlorocinnoline
Strategic Precursor Synthesis and Functionalization
The foundation of a successful 4,8-Dichlorocinnoline synthesis lies in the careful preparation of appropriately substituted starting materials. This involves the synthesis of key intermediates and the strategic introduction of halogen atoms.
The construction of the this compound molecule logically begins with precursors that contain the necessary chlorine atoms at positions that will become the 8-position of the cinnoline (B1195905) ring, or that are amenable to late-stage chlorination. A common strategy involves starting with a substituted aniline (B41778) derivative. For instance, a plausible key intermediate is 2,6-dichloroaniline (B118687) or a related functionalized variant.
General synthetic routes to such precursors often rely on well-established aromatic chemistry. Electrophilic aromatic substitution reactions on aniline or its derivatives can introduce functional groups that direct subsequent reactions. The synthesis of polysubstituted anilines is a mature field, providing access to a wide array of starting materials for heterocyclic synthesis.
The introduction of chlorine atoms onto the cinnoline core is a critical step. For the synthesis of dichlorinated cinnolines, chlorination is often achieved using powerful halogenating agents. Phosphoryl chloride (POCl₃) is a frequently employed reagent for converting a hydroxyl group at the 4-position of a cinnolinone intermediate into a chlorine atom. acs.orgnih.govacs.org
However, controlling the regioselectivity of halogenation can be challenging. For example, in the synthesis of related substituted 4-aminocinnolines, chlorination of a cinnolinone precursor with POCl₃ can lead to the formation of undesired byproducts, such as 4,6-dichlorocinnoline (B3150008). acs.orgescholarship.org Researchers have found that the choice of solvent can be crucial in directing the reaction pathway. The use of tetrahydrofuran (B95107) (THF) as a co-solvent with POCl₃ has been shown to reduce the formation of the 4,6-dichloro isomer, thereby favoring the desired product. acs.orgnih.govescholarship.org This highlights the importance of reagent and condition optimization in directed halogenation.
The development of mixed lithium-magnesium reagents also presents a sophisticated strategy for the functionalization of halogenated heterocycles, allowing for the introduction of various electrophiles with high regioselectivity. durham.ac.uk
Table 1: Reagents and Conditions for Chlorination of Cinnolinone Intermediates
| Reagent System | Solvent | Key Outcome/Observation | Reference |
| POCl₃ | Neat or various | Effective for converting C4-OH to C4-Cl. | acs.org |
| POCl₃ | THF (co-solvent) | Reduces formation of 4,6-dichlorocinnoline byproduct. | acs.orgnih.govescholarship.org |
| BCl₃ / AlCl₃ | (CH₂Cl)₂ / CH₃CN | Alternative multi-step halogenation sequence. | nih.govacs.org |
Cyclization Reactions and Annulation Techniques
The formation of the bicyclic cinnoline ring system is the centerpiece of the synthesis. Modern approaches have moved beyond classical methods to embrace more efficient and versatile techniques.
Recent research has focused on developing novel cyclization strategies that offer greater efficiency and substrate scope. One such approach is the [4+2] cycloaddition (an azo-Povarov reaction) between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives. rsc.org This method allows for the construction of fused cinnoline derivatives under catalyst-free, microwave-assisted conditions, representing a significant advancement in efficiency. rsc.org
Another innovative strategy involves the reaction of 1,4-diketones with primary amines, which can be selectively directed to form 5,6,7,8-tetrahydrocinnoline (B3263633) derivatives in good to excellent yields by simply adjusting reaction parameters. beilstein-journals.org While this yields a saturated ring, it provides a versatile scaffold that can be subsequently aromatized. Classical methods, such as the Richter cyclization, which involves the cyclization of diazotized o-aminophenylacetylene derivatives, remain foundational but are often superseded by these more modern techniques.
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, represent the pinnacle of synthetic efficiency. Transition-metal catalysis, particularly with rhodium, has enabled powerful annulation reactions for building complex heterocyclic systems. Rh(III)-catalyzed [4+2] annulation of N-aryl pyrazolones with diazo compounds has been developed to construct pyrazolone-fused cinnolines. rsc.org Similarly, Rh(III)-catalyzed redox-neutral [4+2] annulation of 2-phenylindazolones with α-diazocarbonyl compounds provides a rapid route to structurally diverse indazolo[2,1-a]cinnolin-12-ones. rsc.org
These methods offer high atom economy and reduce the number of synthetic steps and purification procedures required, aligning with the principles of green chemistry. sioc-journal.cn
Table 2: Advanced Cyclization and Annulation Reactions for Cinnoline Synthesis
| Reaction Type | Catalyst/Conditions | Key Features | Reference(s) |
| [4+2] Cycloaddition (Azo-Povarov) | Catalyst-free, Microwave | Rapid access to fused cinnolines. | rsc.org |
| 1,4-Diketone Cyclization | Varies (e.g., heating mode) | Selective synthesis of tetrahydrocinnolines. | beilstein-journals.org |
| Rh(III)-Catalyzed [4+2] Annulation | [Cp*RhCl₂]₂/AgSbF₆ | High atom economy, access to complex fused systems. | rsc.org |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies. sigmaaldrich.comepa.gov The goal is to minimize environmental impact by preventing waste, maximizing atom economy, and using safer chemicals and reaction conditions. acs.orgmlsu.ac.in
In the context of this compound synthesis, this translates to several key considerations:
Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the Rh(III)-catalyzed reactions, is superior to using stoichiometric reagents that generate large amounts of waste. rsc.orgacs.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. acs.org Tandem reactions are particularly advantageous in this regard. sioc-journal.cn
Energy Efficiency: The use of microwave irradiation, as seen in some novel cyclization approaches, can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org
Safer Solvents and Reagents: Research into reaction conditions, such as the use of THF to control byproduct formation in chlorination, demonstrates a move towards more controlled and potentially safer processes. acs.orgescholarship.org The development of metal-free cyclization reactions is another step towards reducing reliance on potentially toxic or hazardous heavy metals. chim.it
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies the synthetic sequence, requires fewer reagents, and generates less waste. acs.org
By integrating these principles, chemists can develop more sustainable and efficient pathways to valuable compounds like this compound.
Solvent-Free and Aqueous Medium Reactions
The push towards green chemistry has catalyzed the exploration of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. For the synthesis of cinnoline derivatives, including halogenated analogues like this compound, this has led to investigations into solvent-free reactions and the use of water as a reaction medium.
Aqueous Medium Synthesis: Historically, some of the earliest cinnoline syntheses utilized aqueous conditions. The Richter cinnoline synthesis, for instance, involves the cyclization of an alkyne precursor in water to form a 4-hydroxycinnoline derivative, which can then be further modified. wikipedia.org More contemporary methods have also employed aqueous solutions. For example, the synthesis of certain 4-amino cinnoline 3-carboxamide precursors has been achieved by coupling a diazonium salt with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate. nih.govpnrjournal.com
A significant advancement in aqueous-phase synthesis is the use of micellar catalysis. This technique involves using surfactants to form nanomicelles in water, creating a hydrophobic microenvironment where organic reactions can occur at high rates. acs.org This approach dramatically reduces the reliance on bulk organic solvents, which account for a majority of the waste in pharmaceutical processing. acs.org While not yet specifically documented for this compound, this methodology represents a transformative potential for the synthesis of related heterocyclic compounds, offering enhanced reaction rates and a superior environmental profile. acs.org
Microwave-Assisted and Solvent-Free Approaches: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and purities in significantly shorter timeframes. rsc.org This technique can frequently be conducted under solvent-free or reduced-solvent conditions. A novel approach has demonstrated the one-pot, microwave-assisted synthesis of cinnoline derivatives inside natural sporopollenin (B1173437) microcapsules. rsc.org In this method, the robust microcapsules act as natural microreactors, facilitating the reaction with high efficiency. For instance, a reaction to form a complex cinnoline derivative was completed in 20 minutes under microwave heating at 100°C, affording yields between 86-93%. rsc.orgresearchgate.net Such strategies streamline the synthetic process and align with the principles of green chemistry by reducing both reaction time and solvent use. rsc.org
| Methodology | Description | Key Features | Relevant Example (General Cinnoline Synthesis) | Citations |
|---|---|---|---|---|
| Aqueous Medium Synthesis | Utilizes water as the primary solvent, sometimes in conjunction with a co-solvent like ethanol. | Reduces use of volatile organic compounds (VOCs); environmentally benign. | Coupling of a diazonium salt with cyanoacetamide in an aqueous ethanolic solution. | nih.gov, pnrjournal.com |
| Micellar Catalysis | Employs surfactants in water to form nanomicelles that act as microreactors for organic reactions. | Drastically reduces organic solvent waste; can increase reaction rates. | Transition-metal cross-couplings performed in water with a designer surfactant. | acs.org |
| Microwave-Assisted Synthesis (MAOS) | Uses microwave energy to heat reactions, leading to rapid and efficient transformations. | Significant reduction in reaction time; often allows for solvent-free conditions; high yields. | One-pot synthesis of cinnoline derivatives inside sporopollenin microcapsules in 20 minutes. | researchgate.net, rsc.org |
Atom-Economical and Waste Reduction Methodologies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Syntheses with high atom economy are inherently waste-reducing. The development of such methodologies for producing complex molecules like this compound is a key goal of modern synthetic chemistry.
Catalytic and Cascade Reactions: A primary strategy for improving atom economy is the use of catalytic rather than stoichiometric reagents. Transition-metal catalysis, for example, enables reactions that would otherwise be impossible or require harsh conditions, all while using only a small amount of the catalyst. Ruthenium-catalyzed domino reactions, also known as cascade reactions, have been developed for the synthesis of nitrogen heterocycles. nih.gov This type of process combines multiple bond-forming events into a single, atom-economical step, starting from simple linear precursors. nih.gov Similarly, iron single-atom catalysts have been shown to be highly effective for the three-component oxidative cyclization to produce quinolines, an efficient and atom-economical process that could be conceptually applied to cinnoline synthesis. nih.gov
Multi-component reactions (MCRs) are another powerful, atom-economical strategy where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net This approach avoids the need for isolating intermediates, which saves time, resources, and reduces waste. The synthesis of polyfunctionalized cinnolines has been achieved via MCRs under microwave irradiation, demonstrating the synergy of combining advanced synthetic techniques. researchgate.net
Waste Reduction in Practice: Traditional syntheses, such as those involving chlorination with reagents like phosphorus oxychloride (POCl₃), often have poor atom economy and generate significant waste. For instance, the conversion of a cinnolin-4(1H)-one to a 4-chlorocinnoline (B183215) using POCl₃ generates phosphorus-based byproducts that must be separated and disposed of. nih.gov
To mitigate this, researchers focus on designing new synthetic routes that maximize efficiency. An ideal, atom-economical synthesis of this compound would involve a convergent strategy where the core ring system is constructed with the chlorine atoms already in place or installed via a catalytic C-H activation process, thus avoiding wasteful functional group interconversions. While a 100% atom-economical synthesis for this specific molecule is not yet established, the principles are guiding current research. rsc.org For example, developing a cascade reaction that forms the bicyclic cinnoline ring and installs both chlorine atoms from a simple set of starting materials would represent a significant step forward in waste reduction.
| Strategy | Principle | Advantages | Hypothetical Application to this compound Synthesis | Citations |
|---|---|---|---|---|
| Catalytic Domino/Cascade Reactions | Multiple bond-forming steps occur sequentially in one pot using a substoichiometric catalyst. | High atom economy; reduced number of synthetic steps and purifications; less waste. | A Ru-catalyzed cyclization of a dichlorinated linear precursor to directly form the this compound core. | nih.gov |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single operation to form the final product. | Increases molecular complexity rapidly; high atom economy; operational simplicity. | A one-pot reaction of a dichlorinated aniline derivative, a dicarbonyl compound, and a nitrogen source. | researchgate.net |
| C-H Functionalization | Directly converts a C-H bond into a C-Cl bond using a catalyst, avoiding pre-functionalized substrates. | Eliminates steps for installing leaving groups; highly atom-economical. | Direct, regioselective dichlorination of the parent cinnoline molecule at the 4 and 8 positions. | sioc-journal.cn |
Elucidating Chemical Reactivity and Transformation Pathways of 4,8 Dichlorocinnoline
Nucleophilic Substitution Reactions at the Cinnoline (B1195905) Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, particularly for electron-deficient systems like cinnoline. The presence of two nitrogen atoms in the cinnoline ring significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. The two chlorine atoms in 4,8-dichlorocinnoline serve as excellent leaving groups, providing two reactive sites for substitution.
Regioselectivity and Stereoselectivity in Substitution Reactions
In this compound, the two chlorine atoms are situated at electronically distinct positions. The reactivity towards nucleophilic attack is largely governed by the ability of the ring system to stabilize the negative charge in the intermediate Meisenheimer complex.
The C4-position is para to the N2 atom and ortho to the N1 atom. This placement allows for efficient delocalization of the negative charge of the Meisenheimer intermediate onto the electronegative N2 atom through resonance. stackexchange.com This strong stabilizing effect renders the C4 position highly electrophilic and, therefore, the primary site for nucleophilic attack. In contrast, the C8-position is on the carbocyclic ring and is only influenced by the inductive effect of the N1-N2 unit. Consequently, it is significantly less activated towards nucleophilic substitution.
This predicted regioselectivity is well-documented in analogous dihalo-N-heterocyclic systems. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs almost exclusively at the C4 position. mdpi.com Similarly, studies on 3,5-dichloropyridazines have shown that the position analogous to C4 in cinnoline is the more reactive site. researchgate.net Therefore, it is anticipated that the reaction of this compound with a single equivalent of a nucleophile will overwhelmingly yield the 4-substituted-8-chlorocinnoline product. Substitution at the C8 position would likely require much harsher reaction conditions and would only occur after the C4 position has reacted.
Stereoselectivity is not typically a factor in these SNAr reactions unless a chiral nucleophile or a chiral auxiliary is employed, which could potentially induce diastereoselectivity in the product.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Reactive Position | Electronic Influence | Predicted Reactivity | Rationale |
| C4-Cl | Activated by N1 (ortho) and N2 (para) | High | Strong resonance stabilization of the Meisenheimer intermediate by the N2 atom. stackexchange.com |
| C8-Cl | Less direct electronic influence from N1/N2 | Low | Lacks direct resonance stabilization of the intermediate's negative charge onto a nitrogen atom. |
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for this compound are unavailable, the principles governing SNAr reactions can be outlined. The reaction is expected to follow a second-order rate law, being first order in both the cinnoline substrate and the nucleophile. nih.gov The mechanism proceeds via a two-step addition-elimination sequence, where the formation of the Meisenheimer complex is typically the rate-determining step. stackexchange.com
The reaction rate would be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides) will react faster than weaker ones (e.g., amines, water).
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they can solvate the cation of the nucleophile salt without solvating the nucleophile itself, thus enhancing its reactivity.
Temperature: As with most reactions, increasing the temperature will increase the reaction rate.
Thermodynamically, these substitution reactions are generally favorable, as the formation of a stronger bond between carbon and the nucleophile's key atom (e.g., C-N, C-O, C-S) compensates for the cleavage of the C-Cl bond.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heteroaryl halides. nih.govnih.gov this compound provides two handles for such transformations, enabling the sequential and potentially regioselective introduction of diverse functionalities.
Suzuki-Miyaura, Heck, Sonogashira, and Other Coupling Adaptations
The chlorine atoms on the cinnoline core can be readily replaced using various palladium-catalyzed cross-coupling protocols.
Suzuki-Miyaura Coupling: This reaction pairs the dichlorocinnoline with an organoboron reagent (boronic acid or ester) to form C-C bonds, yielding aryl- or vinyl-substituted cinnolines. researchgate.netresearchgate.net Given the higher reactivity of the C4-Cl bond, a selective monocoupling at this position should be achievable under carefully controlled conditions (e.g., using a 1:1 stoichiometry of reagents at moderate temperatures). A subsequent, more forcing reaction could then functionalize the C8 position.
Heck Reaction: The Heck reaction couples the substrate with an alkene to introduce a vinyl substituent. nih.govorganic-chemistry.orgwikipedia.org This method would allow for the synthesis of 4-vinyl- and/or 8-vinyl-cinnoline derivatives, which are valuable precursors for polymerization or further functionalization.
Sonogashira Coupling: This coupling with a terminal alkyne introduces an alkynyl moiety, a versatile functional group for further transformations such as cycloadditions or conversion to other functionalities. researchgate.netrsc.org Regioselective Sonogashira coupling at the C4 position is expected to be the dominant pathway. mdpi.com
The general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl. While chloroarenes are the least reactive, modern catalyst systems with specialized ligands have made their use routine.
Table 2: Representative Conditions for Cross-Coupling Reactions on Chloro-N-Heterocycles
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Dichloroquinolines, Dichloropyridazines researchgate.netnih.govsemanticscholar.org |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, NMP, Dioxane | Chloroquinolines, Aryl Chlorides nih.govdiva-portal.org |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, K₂CO₃ | THF, DMF | Dihalo-N-heterocycles, Chloro-azaindoles rsc.orgmdpi.com |
Catalyst Development and Optimization for Cinnoline Substrates
The success of cross-coupling reactions on challenging substrates like dichlorocinnolines hinges on the catalyst system. The electron-deficient nature of the cinnoline ring and its ability to coordinate to the metal center can complicate the catalytic cycle.
Ligands: Electron-rich, bulky phosphine (B1218219) ligands such as SPhos, XPhos, and RuPhos are highly effective for activating C-Cl bonds. N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIPr) also offer excellent activity and stability. nih.gov The choice of ligand can be critical for achieving high yields and can even be used to control regioselectivity in some dihalo-heterocyclic systems, overriding the inherent electronic preferences of the substrate. researchgate.netacs.org
Palladium Precursors: Common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective. Pre-formed palladium-ligand complexes are also widely used to ensure the generation of the active Pd(0) species. rsc.org
Base and Solvent: The choice of base and solvent is crucial and often requires empirical optimization for each specific substrate and coupling partner combination.
Electrophilic and Radical Mediated Transformations
Electrophilic Transformations
The cinnoline ring is a π-deficient heteroaromatic system due to the presence of the two electronegative nitrogen atoms. This makes the ring highly deactivated towards electrophilic aromatic substitution (SEAr). Reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to be very difficult. If forced under harsh conditions (e.g., strong acids, high temperatures), substitution would likely occur on the carbocyclic ring (positions C5, C6, C7), as it is less deactivated than the pyridazine (B1198779) ring. However, competing degradation of the substrate is a significant possibility. By analogy with quinoline (B57606), electrophilic substitution occurs preferentially on the benzene (B151609) ring at the C5 and C8 positions. imperial.ac.uk
Radical Mediated Transformations
Radical reactions offer alternative pathways for the functionalization of heteroaromatic compounds, often proceeding under milder conditions than electrophilic substitutions and exhibiting different regioselectivity. nih.gov
Radical C-H Functionalization: While the presence of two chloro-substituents complicates predictions, modern methods for radical C-H functionalization could potentially be applied. For instance, Minisci-type reactions could introduce alkyl groups, though selectivity might be an issue.
Transformations via Radical Intermediates: It is conceivable that under certain conditions, such as photoredox or metal-catalyzed processes, radical intermediates could be generated from this compound. For example, electrochemical methods have been used to generate morpholine radicals for reaction with quinoline N-oxide, suggesting pathways for C-N bond formation. mdpi.com Control experiments with radical scavengers in related synthetic routes have indicated the involvement of radical species. researchgate.net The development of radical-based transformations for this specific substrate remains an area for future exploration.
Mechanistic Studies of Key Reactions Involving this compound
The reactivity of this compound is primarily dictated by the electron-deficient nature of the cinnoline ring system, a consequence of the presence of two adjacent nitrogen atoms in the heterocyclic ring. This inherent electronic property makes the molecule susceptible to nucleophilic attack and facilitates various transition-metal-catalyzed cross-coupling reactions. Mechanistic studies, often drawing parallels from more extensively studied analogous systems like quinolines and quinoxalines, provide significant insights into the transformation pathways of this compound. The two principal classes of reactions that have been mechanistically elucidated are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The chlorine atoms at the C4 and C8 positions of the cinnoline ring are activated towards nucleophilic aromatic substitution (SNAr). The reaction generally proceeds through a two-step addition-elimination mechanism. nobelprize.orgwikipedia.org
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. In the case of this compound, the C4 position is generally more activated towards nucleophilic attack than the C8 position. This is due to the C4 position being para to the N1 atom and ortho to the N2 atom, which allows for effective delocalization of the negative charge in the intermediate. The attack of the nucleophile results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nobelprize.org
Step 2: Elimination of the Leaving Group
In the subsequent step, the aromaticity of the cinnoline ring is restored by the departure of the chloride ion, which is a good leaving group. This elimination step is typically fast.
Figure 1: General Mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.The regioselectivity of the substitution is a key aspect of the reaction's mechanism. The enhanced reactivity of the C4 position can be attributed to the greater stabilization of the Meisenheimer complex formed upon nucleophilic attack at this position.
| Position of Substitution | Activating Nitrogen Atoms | Resonance Stabilization | Relative Reactivity |
| C4 | N1 (para), N2 (ortho) | High | More Reactive |
| C8 | N1 (peri) | Moderate | Less Reactive |
This interactive table summarizes the factors influencing the regioselectivity of nucleophilic attack on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, involves a sequence of oxidative addition, transmetalation (for coupling reactions), migratory insertion (for Heck reactions), and reductive elimination steps. nobelprize.orgyoutube.com
Catalytic Cycle:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, leading to the formation of a square planar palladium(II) intermediate. The oxidative addition is often the rate-determining step of the catalytic cycle.
Transmetalation (e.g., Suzuki Coupling): In reactions like the Suzuki coupling, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) complex. This step is known as transmetalation and results in a diorganopalladium(II) complex.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex to form the final cross-coupled product. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 2: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions of this compound.The selectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky phosphine ligands can influence the site of oxidative addition and the subsequent coupling.
| Reaction Type | Key Mechanistic Step | Coupling Partner | Bond Formed |
| Suzuki Coupling | Transmetalation | Organoboron compound | C-C |
| Heck Coupling | Migratory Insertion | Alkene | C-C |
| Buchwald-Hartwig Amination | Reductive Elimination | Amine | C-N |
This interactive table provides an overview of key palladium-catalyzed cross-coupling reactions and their characteristic mechanistic steps.
Detailed mechanistic studies of these reactions on the this compound scaffold are crucial for the rational design of synthetic routes to novel functionalized cinnoline derivatives.
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy
High-Resolution NMR (HR-NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of compounds in solution. chemistrysteps.com It provides detailed information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C. msu.edu
While specific experimental ¹H and ¹³C NMR data for 4,8-Dichlorocinnoline are not extensively detailed in publicly accessible literature, a theoretical analysis based on the known structure allows for the prediction of its spectral characteristics. The aromatic protons would exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the cinnoline (B1195905) ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H | 7.5 - 9.0 | Aromatic protons in a heteroaromatic system, deshielded by electronegative nitrogen and chlorine atoms. |
| ¹³C | 120 - 155 | Aromatic carbons in the cinnoline core. Carbons bonded to chlorine or nitrogen would be significantly shifted. |
In syntheses involving this compound or its reactions, complex product mixtures can arise. Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure of these products. umich.edud-nb.info
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic rings of reaction products or derivatives. d-nb.info
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon signals based on their attached protons. umich.edu
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. msu.eduscispace.com For substituted cinnolines that might be involved in equilibrium processes or exhibit restricted rotation around certain bonds (for instance, in bulky derivatives), variable-temperature (VT) NMR studies could provide thermodynamic and kinetic parameters for these dynamic events. msu.edu Line shape analysis of the NMR signals as a function of temperature can determine the energy barriers for these processes. mdpi.com
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Furthermore, the crystal structure reveals how molecules pack in the solid state, governed by intermolecular forces such as π-π stacking and halogen bonding. The analysis of these interactions is crucial for materials science applications. nih.gov
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table represents the type of data obtained from an X-ray crystallography experiment and is for illustrative purposes only, as a published crystal structure was not located.)
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | The basic symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), β (°) | The size and shape of the repeating unit in the crystal. |
| Bond Lengths (e.g., C-Cl) | ~1.74 Å | Precise distances between atoms, indicating bond order and strength. |
| Bond Angles (e.g., C-N-N) | ~120° | Angles between atoms, defining the molecular geometry. |
| Intermolecular Contacts | >3.0 Å | Distances between atoms on adjacent molecules, indicating interactions like π-stacking or halogen bonds. |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govillinois.edu For this compound (C₈H₄Cl₂N₂), HRMS would confirm its molecular weight of approximately 199.975 g/mol .
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, and the resulting pattern is a fingerprint of the molecule's structure. illinois.edu The fragmentation of this compound would likely involve the sequential loss of chlorine atoms, hydrogen cyanide (HCN), or dinitrogen (N₂), providing structural confirmation. The presence of two chlorine atoms would be evident from a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. scienceready.com.au
Table 3: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Formula | Description |
| [M]⁺ | [C₈H₄Cl₂N₂]⁺ | Molecular Ion |
| [M-Cl]⁺ | [C₈H₄ClN₂]⁺ | Loss of a chlorine radical |
| [M-Cl-HCN]⁺ | [C₇H₃ClN]⁺ | Subsequent loss of hydrogen cyanide |
| [C₆H₄]⁺ | [C₆H₄]⁺ | Formation of benzyne (B1209423) radical cation after loss of Cl₂ and N₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elsevier.com These methods are excellent for identifying functional groups and providing information about chemical bonding and molecular symmetry. scienceready.com.au The spectra are complementary: vibrations that are strong in IR are often weak in Raman, and vice versa. kaust.edu.sa
For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of the dichlorinated aromatic system.
Table 4: Key Vibrational Modes for this compound (Note: These are characteristic frequency ranges. Specific peak positions would require experimental data.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR (strong), Raman |
| Ring Puckering/Deformation | < 600 | IR, Raman |
Analog studies on related dichlorocinnoline compounds suggest that characteristic peaks for aromatic C–Cl stretches would appear in the 550–650 cm⁻¹ region. vulcanchem.com These spectroscopic fingerprints are invaluable for routine identification and quality control.
Computational and Theoretical Investigations on 4,8 Dichlorocinnoline
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and symmetry of these orbitals are crucial for predicting how a molecule will interact with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions.
Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would provide the energies of these orbitals for 4,8-Dichlorocinnoline. This data allows for the prediction of electronic transition energies, which correspond to the absorption of light and can be correlated with experimental UV-Vis spectra.
Table 1: Hypothetical FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
The distribution of electron density within the this compound molecule would determine its electrostatic potential and dictate the sites most susceptible to electrophilic or nucleophilic attack. Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution. Regions of negative potential (electron-rich) are likely sites for electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. Analysis of the HOMO and LUMO lobes would further pinpoint reactive sites; the HOMO region indicates where the molecule is most likely to donate electrons (nucleophilic), and the LUMO region shows where it is most likely to accept electrons (electrophilic).
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to optimize its molecular geometry in the ground state, predicting bond lengths, bond angles, and dihedral angles. These theoretical structural parameters could then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra.
Ab Initio Molecular Dynamics for Reaction Pathway Simulations
Ab initio molecular dynamics (AIMD) simulations could be used to model the behavior of this compound over time, providing insights into its dynamic properties and potential reaction pathways. By simulating the movement of atoms and electrons, researchers could explore transition states and reaction mechanisms, for instance, in nucleophilic substitution reactions at the chlorine-substituted positions. This method is computationally intensive but offers a detailed view of chemical processes that are difficult to observe experimentally.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. For this compound, methods like DFT could be used to calculate its theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated chemical shifts (¹H and ¹³C NMR) and vibrational frequencies would then be compared against experimentally obtained spectra to confirm the molecular structure and assess the accuracy of the computational methods used.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Key ¹H NMR Shift (ppm) | Data not available | Data not available |
| Key ¹³C NMR Shift (ppm) | Data not available | Data not available |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
From the results of quantum chemical calculations, a range of descriptors can be derived to quantify the reactivity and physical properties of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity or other properties. For a series of related cinnoline (B1195905) derivatives, these descriptors could help in designing new compounds with desired characteristics.
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Advanced Applications in Materials Science and Organic Synthesis
Role as Building Blocks in Complex Heterocyclic Architectures
The ability to act as a scaffold for more elaborate structures is a key feature of 4,8-dichlorocinnoline. Its reactive chloro groups serve as handles for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular frameworks.
The development of polycyclic and fused heterocyclic systems is of great interest in medicinal chemistry and materials science due to their unique structural and electronic properties. researchgate.netuomustansiriyah.edu.iq this compound is an ideal precursor for such systems due to the distinct electronic environments of its two chlorine atoms. The chlorine at the C4 position is part of the electron-deficient pyridazine (B1198779) ring, making it more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C8 position on the benzene (B151609) ring.
This reactivity difference can be exploited for selective mono-functionalization. For instance, Suzuki-Miyaura coupling reactions can be performed selectively at the C4 position under specific catalytic conditions. rsc.org A study on the site-selective Suzuki-Miyaura coupling of dihalobenzodiazines, such as the analogous 4,6-dichlorocinnoline (B3150008), confirms that the reaction occurs preferentially at the C4 position. rsc.org This initial coupling introduces a new substituent, and the remaining chlorine at C8 can then be used for a subsequent, different coupling reaction, leading to the regioselective synthesis of complex, unsymmetrically substituted cinnolines. This stepwise approach is fundamental for creating elaborate fused systems where different aromatic or heterocyclic rings are annulated onto the cinnoline (B1195905) core.
Table 1: Regioselective Suzuki-Miyaura Coupling (SMC) on Dihalocinnolines
| Starting Material | Position of 1st SMC | Position of 2nd SMC | Rationale for Selectivity |
| This compound | C4 | C8 | The C4 position is more activated due to its location on the electron-deficient pyridazine ring. |
| 4,6-Dichlorocinnoline | C4 | C6 | The C4 position is more susceptible to oxidative addition in the catalytic cycle. rsc.org |
This sequential functionalization strategy allows for the construction of polycyclic aromatic compounds which are otherwise challenging to synthesize. chemrxiv.orguochb.czrsc.org
Substituted nitrogen-containing heterocycles are core components of numerous pharmacologically active agents, ligands, and electronic materials. rsc.org this compound serves as a valuable precursor for a diverse range of these advanced scaffolds.
Following the initial cross-coupling reactions at the C4 and C8 positions, further chemical transformations can be employed to build even more complex structures. For example, intramolecular reactions, such as photocyclization, can be used to form new rings, leading to polycyclic azonia-aromatic compounds. psu.edu The nitrogen atoms within the cinnoline ring can also be quaternized or oxidized to modulate the electronic properties and three-dimensional structure of the final molecule. thieme-connect.de The synthesis of quinoxaline (B1680401) derivatives, another class of important nitrogen-containing heterocycles, often involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, highlighting the general importance of building-block strategies in heterocyclic chemistry. nih.gov By providing a rigid core with two distinct reactive sites, this compound enables access to a wide chemical space of novel nitrogen-containing scaffolds with tailored properties.
Development of Novel Functional Materials
The cinnoline core's electronic properties, combined with the synthetic versatility of the 4,8-dichloro derivative, make it an attractive component for the design of new functional materials with applications in electronics and beyond. smolecule.com
Organic electronics is a rapidly advancing field that utilizes carbon-based materials to create devices like flexible displays, sensors, and solar cells. numberanalytics.comttconsultants.com Conjugated polymers, which have alternating single and double bonds, are central to this technology. rsc.org The cinnoline ring system can be incorporated into these polymers to tune their electronic and optical properties.
Research has demonstrated the synthesis of cinnoline-containing poly(arylene ethynylene)s (PAEs). researchgate.netbeilstein-journals.org These polymers were synthesized via Sonogashira coupling reactions, a method for which this compound is an ideal substrate. The resulting polymers exhibit fluorescence that is highly sensitive to the presence of metal ions like Palladium (Pd2+), making them suitable for chemosensing applications. researchgate.netbeilstein-journals.org The incorporation of the nitrogen-rich cinnoline unit into the polymer backbone alters the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). edu.krdnih.gov The 4,8-dichloro- starting material provides the necessary reactive sites to integrate the cinnoline core into the polymer chain, acting as a linchpin for designing next-generation electronic materials. rsc.org
The precise, predictable nature of reactions involving this compound makes it a candidate for constructing highly ordered materials like specific polymers and Covalent Organic Frameworks (COFs).
Polymers: As mentioned, cinnoline-containing polymers can be synthesized for sensor applications. researchgate.netbeilstein-journals.org Diketopyrrolopyrrole (DPP)-based conjugated polymers incorporating a benzo[c]cinnoline (B3424390) structure have been developed for use in high-performance triboelectric nanogenerators, demonstrating the utility of the broader cinnoline family in advanced materials. researchgate.net The 4,8-dichloro- isomer is a prime candidate for creating such polymers through step-growth polymerization methods like Suzuki or Stille coupling.
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with ordered structures built from organic precursors linked by strong covalent bonds. wikipedia.orgrsc.org Their high surface area and tunable porosity make them promising for applications in gas storage, separation, and catalysis. mdpi.com The synthesis of COFs relies on reversible reactions that allow for the formation of crystalline, ordered networks. Common linkages include those based on imine condensation, boronate esters, and triazines. wikipedia.org
While specific COFs based on this compound are not yet widely reported, its structure is highly suitable for this purpose. The two chlorine atoms can be converted into other functional groups, such as amines or aldehydes, which are common building blocks for COF synthesis. anr.fr For example, substitution of the chlorines with amino groups would yield 4,8-diaminocinnoline, which could then undergo condensation with a trialdehyde monomer to form a stable, imine-linked COF. The defined geometry of the dichlorocinnoline precursor would translate into a predictable network topology.
Table 2: Potential of this compound Derivatives in COF Synthesis
| COF Linkage Type | Required Functional Groups on Monomer | Potential Derivative of this compound |
| Imine | Amine, Aldehyde | 4,8-Diaminocinnoline or Cinnoline-4,8-dicarbaldehyde |
| Hydrazone | Hydrazide, Aldehyde | Cinnoline-4,8-dicarbaldehyde |
| Azine | Hydrazine, Aldehyde | Cinnoline-4,8-dicarbaldehyde |
| Boronate Ester | Boronic Acid, Diol | 4,8-Cinnolinediboronic acid |
The ability to pre-design the structure and properties of COFs makes the development of cinnoline-based frameworks an exciting prospect for creating novel materials with tailored functionalities. mdpi.comberkeley.edu
Catalytic Applications of this compound Derivatives
While this compound itself is not a catalyst, its derivatives have significant potential for use as ligands in homogeneous catalysis. The performance of a metal catalyst is critically dependent on the electronic and steric properties of the ligands coordinated to it. Nitrogen-containing heterocyclic compounds, particularly N-heterocyclic carbenes (NHCs), are widely used as highly effective ligands in various catalytic reactions, including cross-coupling and hydrosilylation. beilstein-journals.org
Derivatives of this compound can be designed to act as bidentate or polydentate ligands. The two nitrogen atoms of the cinnoline ring can coordinate to a metal center. Furthermore, functional groups introduced at the C4 and C8 positions can provide additional coordination sites. For example, replacing the chlorine atoms with phosphine (B1218219) or N-heterocyclic carbene moieties would create powerful pincer-type ligands. These ligands can stabilize the metal center and actively participate in the catalytic cycle, influencing the reaction's efficiency, selectivity, and turnover number. mdpi.com
The development of catalysts for green chemistry applications, such as the reduction of carbon dioxide or the synthesis of complex molecules under mild conditions, is a major research focus. mdpi.comnih.gov The tunability of ligands derived from this compound would allow for the fine-tuning of a catalyst's properties for specific transformations, opening a new avenue for the application of this versatile heterocyclic compound.
Ligand Design for Organometallic Catalysis
The design of ligands is a cornerstone of organometallic chemistry, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. chemistryjournal.nettdx.cat While no specific organometallic complexes featuring this compound as a ligand are prominently documented, its inherent structural and electronic properties allow for a theoretical exploration of its potential in this capacity.
The this compound molecule possesses two nitrogen atoms with lone pairs of electrons, making them potential coordination sites for transition metals. The nitrogen atoms can act as neutral, two-electron donors to a metal center. The bite angle and steric environment offered by the bidentate coordination of the two nitrogen atoms in the cinnoline ring would be a critical factor in determining the geometry and, consequently, the catalytic behavior of the resulting metal complex.
The electron-withdrawing nature of the two chlorine atoms at the 4 and 8 positions is expected to significantly influence the electronic properties of the cinnoline ring system. This substitution would decrease the electron density on the nitrogen atoms, thereby affecting their donor strength. A lower donor strength can, in some catalytic cycles, enhance the reactivity of the metal center by making it more electrophilic. For instance, in reactions involving reductive elimination, a more electron-deficient ligand can facilitate this key step. tdx.cat
The chlorine atoms themselves could also serve as anchoring points for further functionalization, allowing for the synthesis of a library of derivatives with fine-tuned steric and electronic properties. This tunability is a highly desirable feature in ligand design for optimizing catalytic performance in various cross-coupling reactions, hydrogenations, or hydroformylations. chemistryjournal.netnumberanalytics.com
Table 1: Potential Coordination Modes and Effects of this compound in Organometallic Complexes
| Feature | Potential Implication in Ligand Design |
| Bidentate N,N-Coordination | Formation of chelate complexes, potentially enhancing catalyst stability. The geometry would influence the catalytic pocket. |
| Electron-Withdrawing Cl Substituents | Reduces the electron-donating ability of the nitrogen atoms, potentially increasing the Lewis acidity of the metal center. |
| Potential for Further Functionalization | The chlorine atoms can be substituted to create a range of ligands with tailored steric and electronic profiles. |
It is important to note that while these characteristics suggest potential, the actual synthesis and catalytic testing of this compound-metal complexes would be necessary to validate these hypotheses.
Organocatalytic Systems Utilizing Cinnoline Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. mdpi.com While the direct use of this compound as an organocatalyst has not been reported, the broader class of cinnoline derivatives has been explored in this context.
One area of potential is in reactions that can be catalyzed by Lewis basic sites. The nitrogen atoms of the cinnoline ring, despite their reduced basicity due to the chloro-substituents, could still function as Lewis bases to activate substrates. For example, they could potentially act as catalysts in reactions such as the cyanosilylation of aldehydes or other transformations that benefit from the activation of a silicon-based reagent.
Furthermore, the cinnoline scaffold can be a platform for the development of more complex organocatalysts. For example, the chlorine atoms could be displaced by nucleophiles to introduce catalytically active functional groups. The introduction of a primary or secondary amine, a thiol, or a squaramide moiety could transform the 4,8-disubstituted cinnoline into a bifunctional catalyst capable of activating substrates through hydrogen bonding or covalent interactions.
Research on related nitrogen-containing heterocycles has demonstrated their utility in organocatalysis. For instance, benzo[c]cinnoline has been shown to catalyze the oxidation of alkyl halides to aldehydes. Current time information in Bangalore, IN. This suggests that the fundamental cinnoline framework is capable of participating in catalytic cycles. The electronic modifications provided by the dichloro substitution in this compound could potentially modulate this reactivity, leading to new catalytic applications.
Table 2: Hypothetical Organocatalytic Applications of Cinnoline Scaffolds
| Catalytic Mode | Potential Reaction Type | Role of Cinnoline Scaffold |
| Lewis Base Catalysis | Cyanosilylation, Michael additions | Activation of electrophiles or nucleophiles through the nitrogen lone pairs. |
| Brønsted Base Catalysis | Aldol or Mannich reactions | If functionalized with basic groups, can deprotonate pronucleophiles. |
| Hydrogen Bond Catalysis | Asymmetric synthesis | If functionalized with H-bond donors (e.g., thiourea), can activate electrophiles and control stereochemistry. |
Future Research Directions and Unresolved Challenges in 4,8 Dichlorocinnoline Chemistry
Development of Asymmetric Synthesis Methodologies for Chiral Cinnoline (B1195905) Derivatives
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery and development. However, the asymmetric synthesis of chiral cinnoline derivatives remains a significant challenge. Most existing synthetic routes to cinnolines yield racemic mixtures, and methods for achieving high enantioselectivity are scarce. google.comwipo.int
Future research in this area should focus on several key strategies:
Catalytic Asymmetric Synthesis : The development of novel chiral catalysts, whether metal-based or organocatalytic, is crucial for the enantioselective synthesis of cinnolines. For instance, a proline-catalyzed process for the synthesis of chiral 3-substituted cinnolines has been reported, indicating the potential of organocatalysis in this field. google.comwipo.int Further exploration of chiral ligands for transition metals like copper, palladium, and rhodium, which are already used in various cinnoline syntheses, could lead to effective asymmetric methodologies. beilstein-journals.orgnih.gov
Chiral Auxiliaries : The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. While effective, this approach can be atom-uneconomical. Research into more efficient and recyclable chiral auxiliaries for cinnoline synthesis is warranted.
Kinetic Resolution : For racemic mixtures of chiral cinnolines, enzymatic or chemical kinetic resolution could provide a viable pathway to obtaining single enantiomers. This involves the selective reaction of one enantiomer over the other, allowing for their separation.
A significant hurdle is the inherent difficulty in creating stereogenic centers on the cinnoline core, especially at specific positions, without compromising the aromaticity or stability of the ring system. Overcoming this will require innovative synthetic designs and a deeper understanding of the reaction mechanisms involved.
Exploration of Bio-Inspired Synthetic Routes for Cinnoline Derivatives
Nature provides a masterclass in the efficient and selective synthesis of complex molecules. Bio-inspired and biocatalytic approaches offer a green and sustainable alternative to traditional chemical synthesis. researchgate.net While the application of these methods to cinnoline synthesis is still in its infancy, the potential is substantial.
Key avenues for future research include:
Enzymatic Synthesis : The use of enzymes, such as oxidases, reductases, and lipases, could enable highly selective transformations under mild conditions. nih.govresearchgate.net For example, chemoenzymatic systems have been developed for the synthesis of various N-heterocycles, and these could be adapted for cinnoline derivatives. nih.govchemistryviews.org The development of enzymatic cascades, where multiple enzymes work in concert, could allow for the one-pot synthesis of complex cinnolines from simple precursors. chemistryviews.org
Photoenzymatic Systems : Combining the selectivity of enzymes with the energy of light, photoenzymatic catalysis offers a powerful tool for novel bond formations. A photoenzymatic system using a nitroreductase has been successfully used to synthesize quinoline (B57606) derivatives, a strategy that could potentially be adapted for cinnolines derived from corresponding nitro-aromatic precursors. researchgate.net
Whole-Cell Biocatalysis : Utilizing engineered microorganisms as "cellular factories" could provide a scalable and cost-effective method for producing cinnoline-based compounds.
A major challenge in this area is the identification or engineering of enzymes that can recognize and act upon cinnoline precursors. Directed evolution and rational enzyme design will be critical tools in developing biocatalysts with the desired activity and selectivity for these synthetic targets. mdpi.com
Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Design
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. For cinnoline chemistry, these computational tools can accelerate discovery and optimization processes.
Future research directions include:
Predictive Synthesis : ML models can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes to target cinnoline derivatives. This can significantly reduce the number of trial-and-error experiments required.
Property Prediction and QSAR : Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity and physicochemical properties of virtual cinnoline derivatives. nih.gov This allows for the in-silico screening of large compound libraries to identify promising candidates for specific applications, such as new drugs or functional materials. researchgate.netnih.gov For example, 2D- and 3D-QSAR analyses have been performed on cinnoline derivatives to understand their potential as enzyme inhibitors. nih.gov
De Novo Molecular Design : AI algorithms can be used to design entirely new cinnoline-based molecules with a desired set of properties. These algorithms can explore a vast chemical space to generate novel structures that human chemists might not have conceived.
The primary challenge in this domain is the availability of large, high-quality datasets. The performance of ML models is heavily dependent on the data they are trained on. Therefore, the creation of curated databases of cinnoline reactions and properties is essential for the successful application of AI in this field.
Advanced In-Situ Spectroscopic Monitoring of Cinnoline Reactions
A detailed understanding of reaction mechanisms is fundamental to improving synthetic methods. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing invaluable insights into reaction kinetics, intermediates, and byproducts.
Future research should focus on the application of techniques such as:
In-Situ NMR and IR Spectroscopy : These methods can provide real-time structural information about the species present in a reaction mixture, helping to identify transient intermediates and elucidate complex reaction pathways. epfl.ch
In-Situ Raman and UV-Vis Spectroscopy : These techniques are particularly useful for monitoring changes in electronic structure and conjugation, which are relevant in many cinnoline-forming reactions. researchgate.net
Mass Spectrometry-Based Monitoring : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for real-time analysis of reaction progress, especially when coupled with charge-tagged ligands or reactants. researchgate.netchemrxiv.org
A significant challenge is the complexity of the data generated by these techniques. The development of advanced data analysis methods, potentially aided by machine learning, will be necessary to extract meaningful mechanistic information from the large datasets produced by in-situ monitoring experiments. researchgate.net
Expanding the Scope of Cinnoline-Based Functional Materials and Technologies
While cinnolines are well-explored in medicinal chemistry, their potential in materials science remains largely untapped. sioc-journal.cnresearchgate.net The unique electronic and photophysical properties of the cinnoline scaffold make it an attractive building block for a new generation of functional materials.
Promising areas for future research include:
Organic Electronics : Cinnoline and its polycyclic derivatives, such as benzo[c]cinnoline (B3424390), possess interesting electronic properties that could be exploited in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). solubilityofthings.comacs.orggoogle.comresearchgate.net The electron-accepting nature of the cinnoline ring makes it a good candidate for n-type semiconductor materials. sioc-journal.cn
Sensors and Probes : The fluorescence properties of some cinnoline derivatives can be modulated by their environment or by binding to specific analytes. biosynth.com This opens up possibilities for their use as fluorescent probes for detecting metal ions, reactive oxygen species, or other biologically important molecules. chemrxiv.org
Luminescent Materials : The inherent photoluminescence of certain cinnoline-based structures could be harnessed for applications in lighting, displays, and bio-imaging. rsc.org
A key challenge will be to design and synthesize cinnoline derivatives with tailored properties for these specific applications. This will require a multidisciplinary approach, combining synthetic chemistry with materials science, physics, and engineering to fully realize the potential of cinnoline-based functional materials and technologies.
Q & A
Q. What established synthesis protocols are available for 4,8-Dichlorocinnoline, and how do reaction parameters influence yield?
Synthesis of this compound can be adapted from methods used for structurally related compounds like 4,7-Dichloroquinoline. For example, the Conrad-Limpach synthesis (traditionally applied to quinoline derivatives) involves cyclization of substituted anilines with β-ketoesters under acidic conditions . Key parameters include:
- Temperature : Higher temperatures (120–150°C) often accelerate cyclization but may increase side-product formation.
- Catalysts : Lewis acids (e.g., ZnCl₂) can improve regioselectivity for chlorination.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates. Researchers should conduct pilot experiments with controlled variable adjustments and use HPLC or GC-MS to monitor reaction progress and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Core techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling patterns and chemical shift databases (e.g., SDBS). For this compound, the deshielding effect of chlorine atoms on adjacent protons (~7.5–8.5 ppm for aromatic protons) is critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₉H₅Cl₂N), while fragmentation patterns help validate the structure.
- IR Spectroscopy : Identify C-Cl stretches (550–850 cm⁻¹) and aromatic C-H bending modes. Always compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Q. What purification strategies are recommended for isolating this compound with high purity, and how is purity assessed?
Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate chlorinated byproducts. Purity can be quantified via:
- HPLC : Retention time consistency and peak area analysis (≥95% purity for research-grade samples).
- Melting Point : Compare observed values with literature data (if available).
- Elemental Analysis : Verify Cl and N content matches theoretical values. Include negative controls (e.g., unreacted starting materials) to confirm successful isolation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and functionalization of this compound?
Advanced approaches include:
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., chlorination sites) and transition states to identify energy barriers.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- QSAR Modeling : Correlate structural features (e.g., Cl substituent positions) with physicochemical properties. Tools like Gaussian or ORCA can model electronic effects, while machine learning algorithms (e.g., neural networks) may predict optimal reaction conditions .
Q. How should researchers address contradictory data in literature regarding the biological activity of this compound derivatives?
Apply systematic review methodologies (e.g., PRISMA guidelines) to reconcile discrepancies :
- Data Harmonization : Standardize assay conditions (e.g., cell lines, IC₅₀ calculation methods) across studies.
- Meta-Analysis : Statistically aggregate results using tools like RevMan, accounting for heterogeneity via subgroup analysis.
- Sensitivity Testing : Evaluate if contradictory outcomes stem from variables like impurity levels or solvent residues. Report findings with confidence intervals and publish raw data to enhance reproducibility .
Q. What mechanistic insights can be gained from studying the reactivity of this compound under varying conditions?
Design experiments to probe:
- Electrophilic Substitution : React with HNO₃/H₂SO₄ to assess nitration patterns (meta/para-directing effects of Cl).
- Nucleophilic Aromatic Substitution : Use NaOMe/MeOH to evaluate leaving-group aptitude of Cl substituents.
- Photostability : Expose to UV light and monitor degradation pathways via LC-MS. Control variables (temperature, solvent, catalyst) rigorously and use kinetic modeling (e.g., Eyring equation) to derive activation parameters .
Q. How can structure-activity relationship (SAR) studies improve the design of this compound-based inhibitors?
SAR workflows involve:
- Analog Synthesis : Modify substituents (e.g., replace Cl with F, Br) while retaining the cinnoline core.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- 3D-QSAR : Align molecular structures in CoMFA/CoMSIA models to map steric/electronic requirements for activity. Cross-validate results with molecular docking (e.g., AutoDock Vina) to prioritize high-potential candidates .
Methodological Frameworks
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
- Data Analysis : Use statistical tools (ANOVA, t-tests) and software (GraphPad Prism, R) to ensure rigor .
- Reporting : Adhere to journal-specific guidelines (e.g., ACS, RSC) for spectral data, reproducibility, and ethical compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
